molecular formula C10H12N4O B1483965 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol CAS No. 2090956-89-9

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Cat. No. B1483965
CAS RN: 2090956-89-9
M. Wt: 204.23 g/mol
InChI Key: KBMDDMCISDITGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, also known as AE-PP, is an organic compound that has been studied extensively for its potential applications in the fields of science and medicine. It is a derivative of pyrazole, an aromatic heterocyclic compound containing nitrogen, and has been found to possess a variety of biological activities. AE-PP has been studied for its potential as an anti-inflammatory, anti-cancer, and antifungal agent, among other applications. In addition, it has been studied for its potential to act as a catalyst in chemical reactions, and its ability to act as a prodrug, which can be converted into an active form upon entering the body.

Scientific Research Applications

Pharmaceutical Drug Development

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol: is a compound that has garnered attention in the pharmaceutical industry due to its potential as an active pharmaceutical ingredient (API) . The structure of the compound, which includes both pyridine and pyrazole rings, is conducive to binding with various biological targets, making it a valuable scaffold for drug development. Its applications include:

Material Science

The structural characteristics of 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol make it a candidate for material science applications . Its rigid bicyclic system can be utilized in:

properties

IUPAC Name

2-(2-aminoethyl)-5-pyridin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-4-6-14-10(15)7-9(13-14)8-3-1-2-5-12-8/h1-3,5,7,13H,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMDDMCISDITGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)N(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

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